

Nimbosone: Chemical Structure and Technical Profile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Nimbosone*

CAS No.: 19889-21-5

Cat. No.: B1678886

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Executive Summary

Nimbosone (C₂₀H₂₈O₂) is a rare tricyclic diterpenoid isolated primarily from the stem bark of the Neem tree (*Azadirachta indica*). Unlike the more prevalent tetranortriterpenoids (limonoids) such as Azadirachtin or Nimbolide, **Nimbosone** possesses a podocarpane carbon skeleton. Its structural distinctiveness lies in the aromatization of the C-ring, substituted with acetyl and methoxy functional groups.

This guide details the chemical architecture, isolation protocols, and emerging pharmacological applications of **Nimbosone**, specifically in antiviral and cytotoxic domains.^[1]

Chemical Identity & Structural Analysis^{[2][3][4][5][6]} ^{[7][8]}

Physicochemical Properties

Property	Specification
Common Name	Nimbosone
IUPAC Name	13-acetyl-12-methoxy-8,11,13-podocarpatriene
CAS Registry Number	19889-21-5 (Verify with specific supplier databases as indexing varies)
Molecular Formula	C ₂₀ H ₂₈ O ₂
Molecular Weight	300.44 g/mol
Classification	Tricyclic Diterpenoid (Podocarpane type)
Physical State	Crystalline Solid
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Water

Structural Architecture

The core structure of **Nimbosone** is based on the podocarpa-8,11,13-triene skeleton.^[1] This framework consists of a tricyclic system (Rings A, B, and C) where Ring C is aromatic (benzenoid).

- Ring System: The A/B ring junction is typically trans-fused, characteristic of naturally occurring podocarpanes.^[1] Ring C is fully aromatic.
- Substituents:
 - C-12 Position: A Methoxy group (-OCH₃) is attached at the C-12 position of the aromatic ring.^[1]
 - C-13 Position: An Acetyl group (-COCH₃) is attached ortho to the methoxy group at C-13.^[1]
 - Quaternary Methyls: The structure retains the characteristic angular methyl groups at C-4 (gem-dimethyl) and C-10.^[1]

Structural Validation Logic: The molecular formula C₂₀H₂₈O₂ is derived as follows:

- Podocarpa-8,11,13-triene parent: $C_{17}H_{24}$ [1]
- Substitutions: -2H (at C12, C13) + Acetyl (C_2H_3O) + Methoxy (CH_3O)[1]
- Calculation: $C_{17}H_{22} + C_2H_3O + CH_3O = C_{20}H_{28}O_2$ [1]

Isolation and Purification Protocol

The isolation of **Nimbosone** requires fractionation of the stem bark extract, specifically targeting the neutral fraction where diterpenoids reside, separating them from acidic triterpenoids.

Extraction Workflow

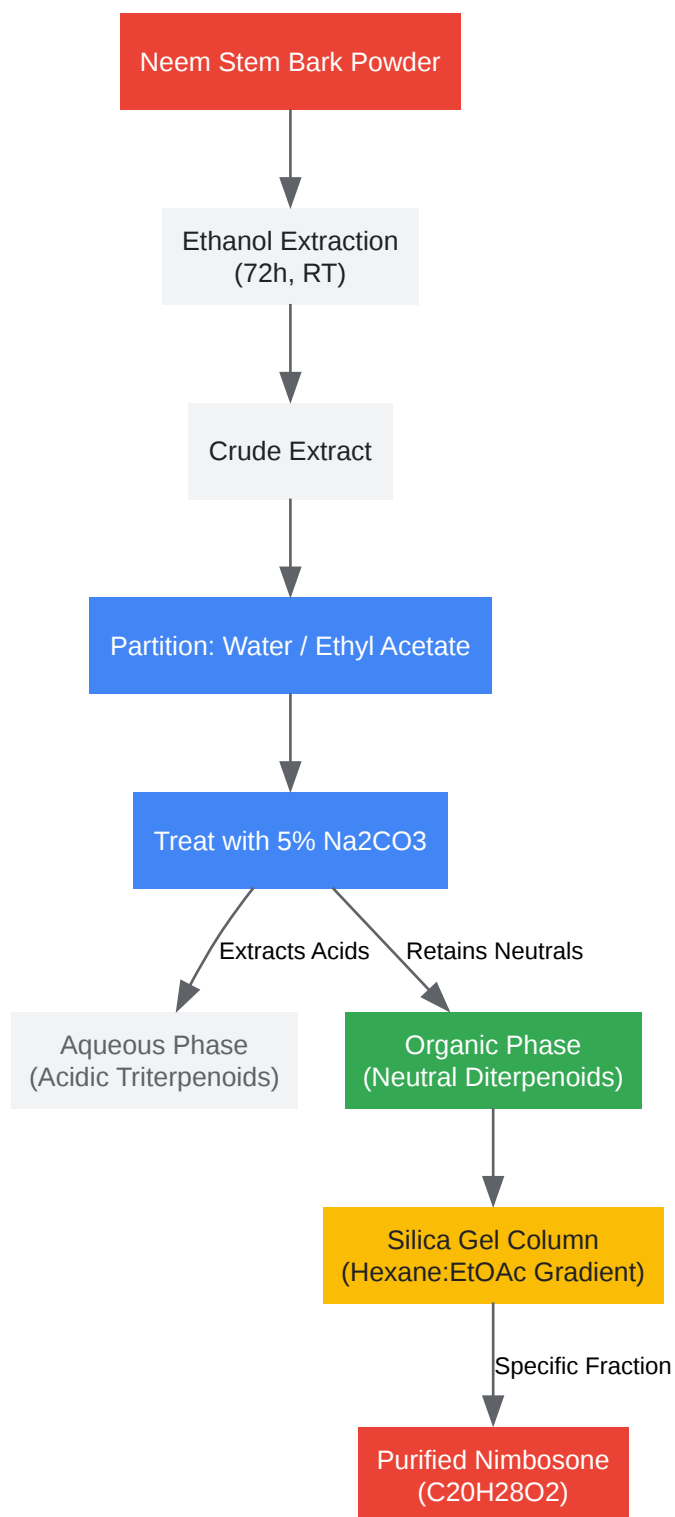
Source Material: Dried, pulverized stem bark of *Azadirachta indica*.

Step-by-Step Methodology:

- Initial Extraction: Macerate stem bark powder in 95% Ethanol (EtOH) at room temperature for 72 hours. Filter and concentrate under reduced pressure.
- Solvent Partitioning:
 - Resuspend the ethanolic residue in water.
 - Partition with Ethyl Acetate (EtOAc) or Benzene.
 - Separate the organic layer.[2]
- Fractionation (Acid/Neutral Separation):
 - Treat the organic phase with 5% Aqueous Sodium Carbonate (Na_2CO_3).
 - Aqueous Layer: Contains acidic constituents (nimbidic acid, etc.).
 - Organic Layer: Contains Neutral constituents (**Nimbosone**, Sugiol, Nimbiol).
- Chromatographic Purification:

- Wash the neutral organic layer with water, dry over anhydrous Na_2SO_4 , and evaporate.
- Subject the residue to Column Chromatography (Silica Gel 60).
- Elution Gradient: Hexane:Benzene or Hexane:Ethyl Acetate.
- **Nimbosone** typically elutes in non-polar to moderately polar fractions, often co-eluting with or near Sugiol and Nimbiol.
- Crystallization: Purify final fractions via recrystallization from Methanol/Chloroform.

Visualization of Isolation Logic



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Figure 1: Isolation workflow separating **Nimbosone** from acidic triterpenoids in Neem bark.[1]

Biological Profile & Mechanism of Action[10]

While less studied than azadirachtin, **Nimbosone** has demonstrated significant bioactivity, particularly in cytotoxicity and antiviral applications.

Antiviral Activity (WSSV Target)

Recent computational and in vitro studies have identified **Nimbosone** as a high-affinity ligand for viral envelope proteins.[1]

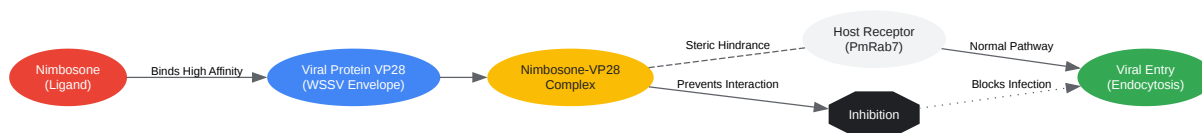
- Target: White Spot Syndrome Virus (WSSV) envelope protein VP28.
- Mechanism: VP28 is crucial for viral entry into host cells (e.g., shrimp *Penaeus monodon*) via interaction with the host receptor PmRab7.[3]
- Binding Interaction: **Nimbosone** binds to the VP28 trimer, sterically hindering the VP28-PmRab7 interaction, thereby blocking viral endocytosis.[1]
- Binding Energy: Computational docking reveals high binding affinity (~ -8.6 kcal/mol), comparable to standard flavonoids like Epicatechin.[1]

Cytotoxicity

As a podocarpane diterpenoid, **Nimbosone** shares structural homology with Sugiol and Nimbiol, both known for cytotoxic properties.

- Activity: Exhibits cytotoxicity against specific cancer cell lines, likely through the induction of apoptosis or cell cycle arrest, typical of diterpenoids with quinone-like or aromatic functionalities.[1]
- Structure-Activity Relationship (SAR): The C-12 methoxy and C-13 acetyl groups on the aromatic ring are critical for its lipophilicity and interaction with cellular receptors.[1]

Mechanism of Action Diagram



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Figure 2: Proposed antiviral mechanism of **Nimbosone** inhibiting WSSV entry.[1]

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- To cite this document: BenchChem. [Nimbosone: Chemical Structure and Technical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1678886/docs#nimbosone-chemical-structure-and-technical-profile\]](https://www.benchchem.com/product/b1678886/docs#nimbosone-chemical-structure-and-technical-profile)

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